molecular formula C22H18ClNOS B15173706 3-{2-[(2-Chlorophenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one CAS No. 919083-27-5

3-{2-[(2-Chlorophenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one

Cat. No.: B15173706
CAS No.: 919083-27-5
M. Wt: 379.9 g/mol
InChI Key: CJMYTNHQQUNLFI-UHFFFAOYSA-N
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Description

3-{2-[(2-Chlorophenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one is a chemical compound known for its unique structure and properties It is characterized by the presence of a chlorophenyl group, a sulfanyl group, and an anilino group attached to a phenylbutenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[(2-Chlorophenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one typically involves the condensation of benzoylacetone with 2-chloroaniline in the presence of a catalyst such as formic acid. The reaction proceeds through the formation of an intermediate enaminone, which then undergoes further reactions to yield the final product . The reaction conditions often include moderate temperatures and controlled pH to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-{2-[(2-Chlorophenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-{2-[(2-Chlorophenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{2-[(2-Chlorophenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{2-[(2-Chlorophenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one is unique due to the presence of the chlorophenyl and sulfanyl groups, which impart distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

CAS No.

919083-27-5

Molecular Formula

C22H18ClNOS

Molecular Weight

379.9 g/mol

IUPAC Name

3-[2-(2-chlorophenyl)sulfanylanilino]-1-phenylbut-2-en-1-one

InChI

InChI=1S/C22H18ClNOS/c1-16(15-20(25)17-9-3-2-4-10-17)24-19-12-6-8-14-22(19)26-21-13-7-5-11-18(21)23/h2-15,24H,1H3

InChI Key

CJMYTNHQQUNLFI-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)C1=CC=CC=C1)NC2=CC=CC=C2SC3=CC=CC=C3Cl

Origin of Product

United States

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